molecular formula C14H30Sn B143874 Tributyl(vinyl)stannane CAS No. 7486-35-3

Tributyl(vinyl)stannane

Cat. No. B143874
CAS RN: 7486-35-3
M. Wt: 317.1 g/mol
InChI Key: QIWRFOJWQSSRJZ-UHFFFAOYSA-N
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Description

Tributyl(vinyl)stannane is a chemical compound that is part of the organotin family, which are compounds containing tin bonded to carbon. It is used in various organic synthesis processes due to its ability to facilitate the addition of vinyl groups to other molecules, particularly in the creation of complex organic compounds with specific stereochemical configurations.

Synthesis Analysis

The synthesis of tributyl(vinyl)stannane derivatives can be achieved through multiple steps involving different precursors and reactions. For instance, the synthesis of quaternary β,γ-unsaturated amino acids involves a chain extension of α-(2-tributylstannyl)vinyl amino acids. This process includes alkylative side chain installation, eliminative ring-opening, and vinyl selenide to vinyl stannane interconversion . Additionally, dibutyl(trifluoromethanesulfoxy)stannane has been used for the hydrostannylation of allyl and homoallyl alcohols, although this does not directly describe the synthesis of tributyl(vinyl)stannane, it provides insight into the types of reactions organotin compounds can undergo .

Molecular Structure Analysis

The molecular structure of tributyl(vinyl)stannane is characterized by the presence of a tin atom bonded to three butyl groups and a vinyl group. This structure allows for the coordination of the tin center to other groups, such as hydroxy groups, which can influence the stereochemical outcomes of reactions . The molecular structure is crucial for its reactivity and the ability to form various stereoselective compounds.

Chemical Reactions Analysis

Tributyl(vinyl)stannane is involved in various chemical reactions, particularly in the formation of stannylated alcohols and amino acids. It can undergo protodestannylation to yield free vinyl amino acids or be used in transition metal-mediated cross-coupling reactions to produce novel unsaturated amino acids . Additionally, reactions with aldehydes have been shown to produce homoallylic alcohols with excellent stereoselectivity .

Physical and Chemical Properties Analysis

While the provided papers do not give explicit details on the physical and chemical properties of tributyl(vinyl)stannane, organotin compounds, in general, are known for their versatility in organic synthesis. Their properties can be inferred based on their reactivity and the types of reactions they undergo. For example, the ability to maintain the vinyl group during reactions suggests a certain stability of the vinyl stannane bond . The Lewis acidity of the tin center also indicates its potential to act as a catalyst in various chemical processes .

Relevant Case Studies

The papers provided do not detail specific case studies involving tributyl(vinyl)stannane. However, the synthesis of quaternary β,γ-unsaturated amino acids using tributyl(vinyl)stannane derivatives represents a practical application of this compound in the creation of complex organic molecules with potential pharmaceutical applications . The high diastereoselectivity achieved in the hydrostannylation of allyl and homoallyl alcohols also demonstrates the compound's utility in producing stereochemically defined alcohols, which are valuable in the synthesis of enantiomerically pure substances .

Scientific Research Applications

Synthesis and Reactivity

Tributyl(vinyl)stannane is used in various synthetic processes. For instance, it is involved in the rapid synthesis of functionalized, alkoxy-substituted, allylstannanes from carbene complexes, offering a facile synthesis route for highly substituted alkoxy-substituted allylstannanes (Merlic & Albaneze, 1995). Additionally, it plays a role in the reinvestigation of the reaction of (2-ethoxyvinyl)stannanes with acetyl bromide, providing insights into the nature of these reactions (Lebl, Holeček, Dymák, & Steinborn, 2002).

Organic Synthesis and Chemical Transformations

In organic synthesis, tributyl(vinyl)stannane is used in the preparation of C-Glycosides and C-disaccharide precursors through carbonylative Stille coupling reactions. This demonstrates its role in complex organic syntheses and the creation of specialized molecules (Jeanneret, Meerpoel, & Vogel, 1997). Additionally, it is involved in the synthesis of various trifluoromethylated heterocyclic compounds, showcasing its versatility in creating a wide range of chemical structures (Hanamoto, Hakoshima, & Egashira, 2004).

Catalysis and Radical Reactions

Tributyl(vinyl)stannane is also significant in catalysis, particularly in stannane-mediated radical chain reactions. It is used in the catalysis of these reactions by benzeneselenol, contributing to the development of novel synthesis approaches (Crich, Grant, Krishnamurthy, & Patel, 2007). Furthermore, it serves as a highly efficient reagent for the allylation of radicals, which is crucial in various organic transformations (Renaud, Gerster, & Ribezzo, 1994).

Chemical Interactions and Synthesis Pathways

The compound plays a role in reactions involving 4-alkoxy-2-trimethylsilylalk-2-enyl(tributyl)stannanes with aldehydes, demonstrating its application in the creation of homoallylic alcohols and other important organic compounds (Taylor & Thomas, 1999). Its involvement in the coupling of vinyl and aryl triflates with stannyl cuprates, providing regioselective access to vinyl lithiums, also highlights its importance in synthetic chemistry (Gilbertson, Challener, Bos, & Wulff, 1988).

Safety And Hazards

Tributyl(vinyl)stannane is considered hazardous. It is toxic if swallowed and harmful in contact with skin . It causes skin and eye irritation . Prolonged or repeated exposure can cause damage to organs . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

tributyl(ethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWRFOJWQSSRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225836
Record name Ethynyltributylstannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(vinyl)tin

CAS RN

7486-35-3
Record name Tributylvinyltin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethynyltributylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486353
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Record name Ethynyltributylstannane
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Record name Tributylvinylstannane
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Record name Tributyl(vinyl)tin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
WA Daoud, ML Turner - Bulletin of the Chemical Society of Japan, 2005 - journal.csj.jp
An efficient palladium catalyzed cross coupling of tributyl(vinyl)stannane with dialkoxy and dialkyl substituted 1,4-dihalobenzenes is described. This single-step coupling provides an …
Number of citations: 10 www.journal.csj.jp
MM Heravi, E Hashemi, F Azimian - Tetrahedron, 2014 - researchgate.net
Among transition metal catalyzed synthetic reactions, palladium-catalyzed cross-couplings 1(Heck, 2 Stille, 3 Negishi, 4 SuzukieMiyaura, 5 Sonogashira, 6 Kumada, 7 and Hiyama 8) …
Number of citations: 148 www.researchgate.net
Q Zhang, YE Zhang, S Tong… - Journal of the American …, 2020 - ACS Publications
We report in this communication the synthesis, structure, and application of a novel type of hydrocarbon belts. Starting from inexpensive and easily available resorcin[n]arenes, a closing-…
Number of citations: 56 pubs.acs.org
V Jeanneret, L Meerpoel, P Vogel - Tetrahedron letters, 1997 - Elsevier
Under CO atmosphere and in the presence of Pd 2 (dba) 3 and Ph 3 As a suitably protected 1-stannylglucal derivative could be carbonylated and coupled to 5-bromo-7-oxabicyclo[2.2.1]…
Number of citations: 64 www.sciencedirect.com
H Tanaka, I Osaka, H Yoshida - Chemistry Letters, 2019 - journal.csj.jp
Arynes have been demonstrated to be sequentially inserted into an F–Sn bond of a tin fluoride and a C(aryl)–Sn bond of 2-fluoroarylstannanes generated therefrom. This one-pot …
Number of citations: 13 www.journal.csj.jp
S Ceccarelli, U Piarulli, C Gennari - The Journal of Organic Chemistry, 2000 - core.ac.uk
… The resulting enol triflate 6 was coupled with both the commercially available tributyl vinyl stannane (7a) and the cis-substituted stannane 7b, prepared in turn from (R)-cyclohexylidene …
Number of citations: 88 core.ac.uk
R Lin, G Chiu, Y Yu, PJ Connolly, S Li, Y Lu… - Bioorganic & medicinal …, 2007 - Elsevier
… Next, the vinylation at the 4-position of the SEM-protected 7 was achieved via Stille coupling with tributyl vinyl stannane. Then, 4-vinyl pyrazole 8 underwent Heck reaction with a …
Number of citations: 170 www.sciencedirect.com
X Huang, F Yao, T Wei, M Cai - Journal of Chemical …, 2017 - journals.sagepub.com
Pd(PPh 3 ) 4 in PEG-400 is shown to be a highly efficient catalyst for the Stille cross-coupling reactions of various organotin compounds with aryl bromides. The reaction could be …
Number of citations: 2 journals.sagepub.com
AS Prasad, B Satyanarayana - Bulletin of the Korean Chemical …, 2012 - researchgate.net
The efficient formation of carbon-carbon bonds is among the most crucial transformations in synthetic chemistry. The palladium-catalyzed aryl-aryl cross-coupling (eg, Suzuki, Negishi, …
Number of citations: 11 www.researchgate.net
W Daoud - 2002 - etheses.whiterose.ac.uk
… catalysed cross coupling of tributyl-vinyl-stannane … Two mole equivalents of tributyl-vinyl-stannane … Two mole equivalents of tributyl-vinyl-stannane …
Number of citations: 3 etheses.whiterose.ac.uk

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